

A Technical Guide to the Spectral Data of Khusimol

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Compound of Interest

| | |
|----------------|----------|
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for **Khusimol**, a significant sesquiterpene alcohol found in vetiver oil. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition, to support research and development activities.

Chemical Structure and Properties

Khusimol is a tricyclic sesquiterpenoid with the molecular formula C₁₅H₂₄O.^[1] Its structure comprises a complex fused ring system with a primary alcohol functional group.

IUPAC Name: [(1R,2S,5S,8R)-7,7-dimethyl-6-methylidene-2-tricyclo[6.2.1.0^{1,5}]undecanyl]methanol Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol ^[2]

Spectroscopic Data

The structural elucidation of **Khusimol** has been primarily achieved through a combination of spectroscopic techniques, including NMR, IR, and MS.^{[2][3]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR spectra of **Khusimol** have been unambiguously assigned.[3][4][5]

Table 1: ¹H NMR Spectral Data of **Khusimol**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|---------------------|
| 4.73 | s | 1.5-1.8 | =CH ₂ |
| 4.60 | s | 1.5-1.8 | =CH ₂ |
| 3.74 | dd | 6.3, 10.3 | -CH ₂ OH |
| 3.47 | dd | 7.7, 10.3 | -CH ₂ OH |
| 1.08 | s | -CH ₃ | |
| 1.05 | s | -CH ₃ | |

Table 2: ¹³C NMR Spectral Data of **Khusimol**

| Chemical Shift (δ) ppm | Carbon Type |
|---------------------------------|-----------------|
| 155.1 | C |
| 104.1 | CH ₂ |
| 66.2 | CH ₂ |
| 50.1 | CH |
| 48.9 | C |
| 42.5 | CH |
| 39.1 | CH ₂ |
| 36.4 | C |
| 32.1 | CH ₂ |
| 30.9 | CH ₂ |
| 29.8 | CH ₂ |
| 28.1 | CH ₃ |
| 25.9 | CH |
| 22.8 | CH ₂ |
| 21.7 | CH ₃ |

Note: The data presented is consistent with that reported in the literature, which in turn references the work of Rao and Gal (1994) as a primary source for the NMR assignments.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. While specific peak values for isolated **Khusimol** are not readily available in all literature, the initial structural elucidation relied on IR spectroscopy.[\[2\]](#)[\[3\]](#) The spectrum of a methanolic extract of *Vetiveria zizanioides* root, which contains **Khusimol**, shows characteristic peaks for functional groups present in its constituents. For **Khusimol**, the key expected absorption would be from the hydroxyl (-OH) group.

Table 3: Expected IR Absorption for **Khusimol**

| Functional Group | Expected Absorption Range (cm ⁻¹) |
|-------------------------------|---|
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Alkanes) | 2850-3000 |
| C=C Stretch (Alkene) | 1640-1680 |
| C-O Stretch (Primary Alcohol) | ~1050 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition. The analysis of vetiver oil constituents is often performed using Gas Chromatography-Mass Spectrometry (GC-MS).

Table 4: Mass Spectrometry Data for **Khusimol**

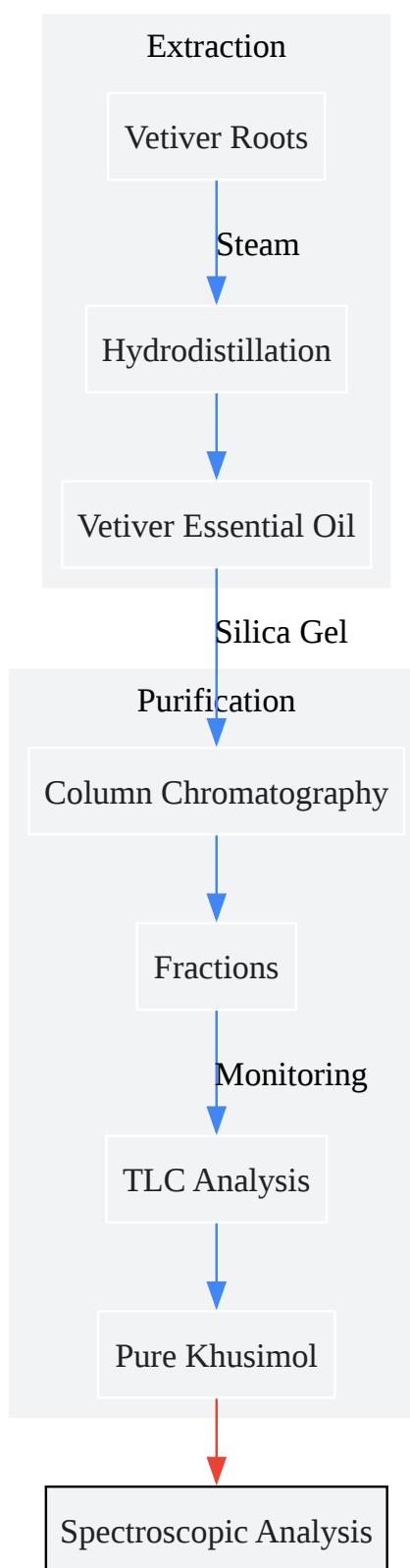
| m/z | Interpretation |
|-----|--|
| 220 | [M] ⁺ (Molecular Ion) |
| 202 | [M - H ₂ O] ⁺ |
| 187 | [M - H ₂ O - CH ₃] ⁺ |

Experimental Protocols

The following sections detail the general methodologies employed for the isolation and spectroscopic analysis of **Khusimol**.

Isolation of Khusimol

Khusimol is typically isolated from the essential oil of vetiver (*Vetiveria zizanioides*) roots.[\[1\]](#)

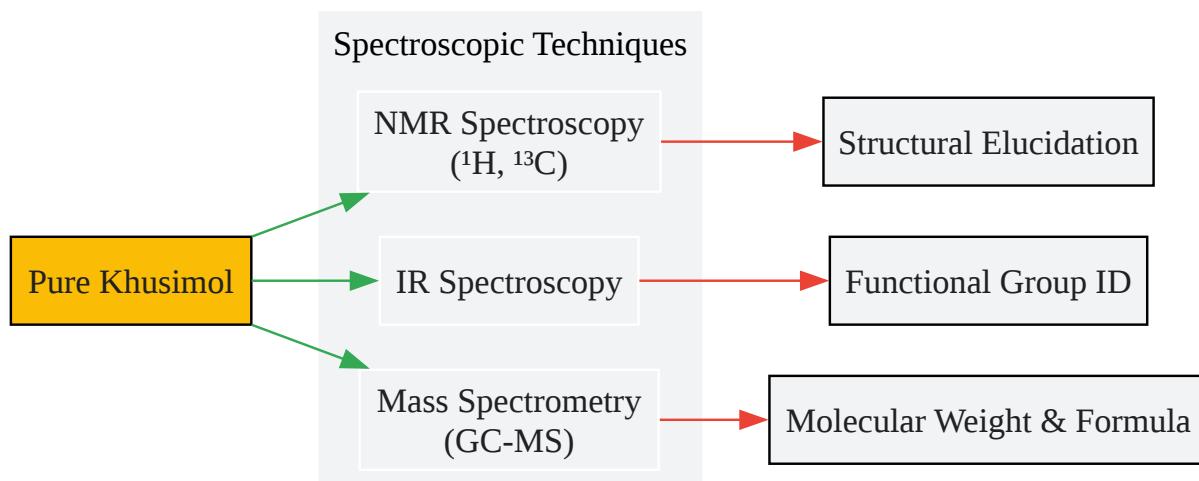


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Caption: Workflow for the isolation of **Khusimol**.

The process involves hydrodistillation of vetiver roots to obtain the essential oil. The essential oil is then subjected to column chromatography on silica gel. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to isolate pure **Khusimol**.^[1]

Spectroscopic Analysis



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Caption: Spectroscopic analysis workflow for **Khusimol**.

- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The IR spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.
- **Mass Spectrometry:** Mass spectra are generally acquired using a GC-MS system. The sample is introduced into the gas chromatograph for separation, and the eluting components are subsequently ionized and analyzed by the mass spectrometer. Electron ionization (EI) is a common method used for fragmentation.

Conclusion

This technical guide provides a consolidated resource for the spectral data of **Khusimol**, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed NMR, IR, and MS data, coupled with the experimental protocols, offer a foundational understanding for the identification, characterization, and further investigation of this important sesquiterpene.

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